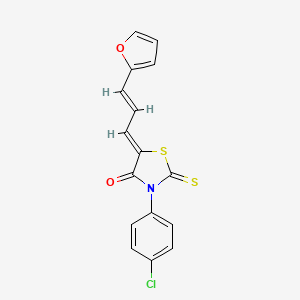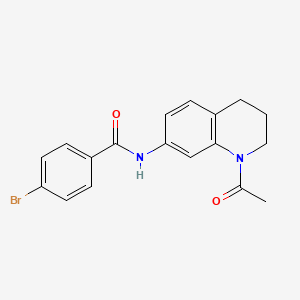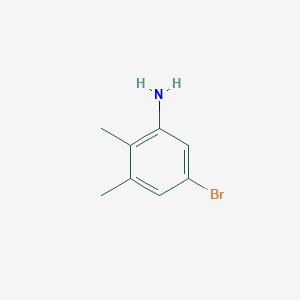![molecular formula C11H21NO6S B2581249 tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate CAS No. 2092000-74-1](/img/structure/B2581249.png)
tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate: is a compound that features a tert-butyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methanesulfonyl group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is a common protecting group for amines due to its stability under a variety of conditions and its ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
-
Reaction with Boc2O
Reagents: Di-tert-butyl dicarbonate, sodium hydroxide or DMAP.
Solvents: Tetrahydrofuran (THF), acetonitrile (MeCN).
Conditions: Ambient temperature, sometimes with heating to 40°C.
-
Industrial Production Methods
- Industrial production often scales up the laboratory methods, using large reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions
- The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other nucleophiles.
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Mild to moderate temperatures, often in the presence of a base.
-
Deprotection Reactions
- The Boc group can be removed under acidic conditions.
Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Conditions: Room temperature to slightly elevated temperatures.
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted carbamates can be formed.
Applications De Recherche Scientifique
Chemistry
Protecting Group: The compound is widely used as a protecting group for amines in multi-step organic synthesis. It helps in preventing unwanted reactions at the amine site during other synthetic steps.
Biology and Medicine
Peptide Synthesis: In peptide synthesis, the Boc group is used to protect amino groups during the formation of peptide bonds.
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry
Polymer Chemistry: It is used in the synthesis of polymers where controlled protection and deprotection of functional groups are required.
Material Science: The compound finds applications in the development of new materials with specific functional properties.
Mécanisme D'action
The mechanism by which tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate exerts its effects primarily involves the protection and deprotection of amine groups. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions. This selective stability allows for the temporary protection of amines during synthetic procedures.
-
Protection Mechanism
- The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate, forming a carbamate linkage.
Pathway: Amine + Boc2O → Boc-protected amine.
-
Deprotection Mechanism
- The Boc group is removed by acid-catalyzed hydrolysis, yielding the free amine and carbon dioxide.
Pathway: Boc-protected amine + Acid → Free amine + CO2.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate
- Similar in structure but with a different substituent on the nitrogen atom.
-
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate
- Similar protecting group but with a methyl group instead of a methanesulfonyl group.
Uniqueness
- The presence of the methanesulfonyl group in tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate provides unique reactivity compared to other Boc-protected compounds. This makes it particularly useful in specific synthetic applications where the methanesulfonyl group can participate in further reactions or provide additional stability.
Propriétés
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-methylsulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6S/c1-10(2,3)17-8(13)12(19(7,15)16)9(14)18-11(4,5)6/h1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHQERSWDLEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2581167.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)

![[(1S,2S)-2-methylcyclopropyl]methanol](/img/structure/B2581173.png)
![1-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2581174.png)

![3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2581176.png)

![2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2581178.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2581179.png)


![1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2581186.png)

